(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
“(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide” is a chromene-based compound featuring a carboxamide group at the 3-position and an imino group at the 2-position. The chromene core (a benzopyran derivative) is substituted with a 4-chlorophenyl group on the carboxamide nitrogen and a 3-fluoro-4-methoxyphenyl moiety on the imino nitrogen. The compound’s structural complexity arises from electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) substituents, which modulate electronic properties, solubility, and binding affinities .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-fluoro-4-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O3/c1-29-21-11-10-17(13-19(21)25)27-23-18(12-14-4-2-3-5-20(14)30-23)22(28)26-16-8-6-15(24)7-9-16/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUMZCDKQZZHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClFNO₃ |
| Molecular Weight | 303.72 g/mol |
| IUPAC Name | (2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide |
| CAS Number | Not available |
Anticancer Properties
Research indicates that compounds similar to (2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide exhibit promising anticancer properties. For instance, thiochromenone derivatives have shown cytotoxic effects against various cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest. A study demonstrated that these compounds could disrupt metabolic pathways crucial for cancer cell survival, leading to reduced viability in vitro .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays have indicated that derivatives of chromene compounds possess significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM for certain derivatives . This suggests that the compound may inhibit bacterial growth effectively.
Antiparasitic Effects
Recent studies have also highlighted the antiparasitic activity of related chromene derivatives against pathogens responsible for diseases like malaria and leishmaniasis. The mechanism involves interaction with key enzymes in the parasite's metabolic pathways, leading to inhibition of growth and proliferation . For example, the EC50 values for certain thiochromenone derivatives were reported below 10 μM against Leishmania panamensis, indicating high potency .
The biological activity of (2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide may be attributed to its ability to interact with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism in both cancer cells and pathogens.
- Apoptosis Induction : It can activate apoptotic pathways in cancer cells, promoting programmed cell death.
- Disruption of Metabolic Pathways : By interfering with essential metabolic processes, the compound can effectively reduce cell viability in targeted organisms.
Case Studies
- Cytotoxicity Assay : A study utilized the MTT assay to evaluate the cytotoxic effects of chromene derivatives on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 12.5 μg/mL .
- Antibacterial Screening : In a comparative study, several chromene derivatives were screened for antibacterial activity against E. coli and S. aureus. The results showed that certain compounds exhibited strong inhibitory effects, supporting their potential use as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide () Core Structure: Shares the chromene backbone and Z-configuration. Substituent Differences:
- Carboxamide Group: Acetyl vs. N-(4-chlorophenyl).
- Imino Substituent: 4-fluorophenyl vs. 3-fluoro-4-methoxyphenyl. The absence of methoxy in ’s compound reduces electron-donating effects, possibly altering electronic density and hydrogen-bonding capacity. Physicochemical Impact: The 4-chlorophenyl and methoxy groups in the target compound likely increase molecular weight (MW) and logP compared to the acetyl/4-fluorophenyl analogue, favoring membrane permeability but reducing aqueous solubility .
(2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine () Core Structure: Benzoxazin (oxygen at position 1) vs. chromene (oxygen at position 4). The benzoxazin ring introduces different electronic and steric environments. Substituent Differences:
- Dual methoxy groups on both phenylimino and carboxamide moieties vs. chloro/fluoro/methoxy in the target. Methoxy groups enhance solubility but may reduce metabolic stability. Biological Implications: Benzoxazin derivatives are associated with antimicrobial activity, while chromene-based compounds often exhibit kinase inhibition or anticancer properties. Substituent positioning (e.g., 3-fluoro-4-methoxy) in the target compound may confer selectivity for specific biological targets .
N-(4-Sulfamoylphenyl)-2-cyano-2-[2-(4-methyl/methoxyphenyl)hydrazinylidene]ethanamide () Core Structure: Cyanoacetamide-hydrazine vs. chromene-carboxamide. Functional Groups: Sulfamoyl and cyano groups enhance polarity, contrasting with the chloro/fluoro/methoxy substituents in the target compound. This difference suggests divergent applications: sulfamoyl/cyano derivatives may target enzymes like carbonic anhydrase, while the target compound’s lipophilic profile suits membrane-bound targets .
Comparative Data Table
Key Findings from Comparative Analysis
- Electronic Modulation : The 3-fluoro-4-methoxy substituent creates a unique electronic profile, combining electron withdrawal (F) and donation (MeO), which may enhance binding to targets requiring both hydrophobic and polar interactions (e.g., ATP-binding pockets in kinases) .
- Structural Rigidity: The chromene core’s planar geometry contrasts with the non-fused systems in ’s compounds, favoring interactions with flat binding sites (e.g., DNA intercalation or kinase domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
